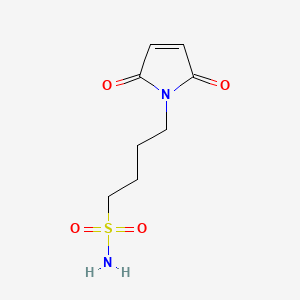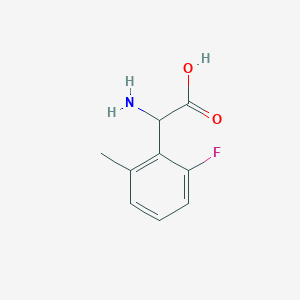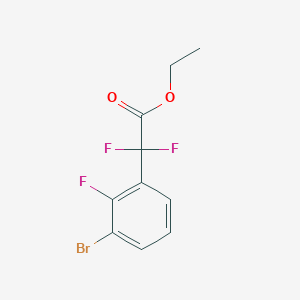
(r)-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxy group, and an amino alcohol moiety, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol typically involves the following steps:
Bromination: Introduction of the bromine atom into the phenol ring.
Methoxylation: Addition of the methoxy group to the phenol ring.
Amino Alcohol Formation: Introduction of the amino alcohol moiety through a series of reactions involving amination and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation reactions, followed by purification steps to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
Compared to similar compounds, ®-4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol stands out due to its unique combination of functional groups. The presence of the bromine atom and methoxy group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12BrNO3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]-5-bromo-2-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-9-2-5(7(11)4-12)6(10)3-8(9)13/h2-3,7,12-13H,4,11H2,1H3/t7-/m0/s1 |
InChI Key |
SZCNEMPEMWCBCA-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)[C@H](CO)N)Br)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CO)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


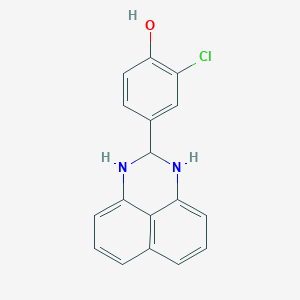
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)

![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

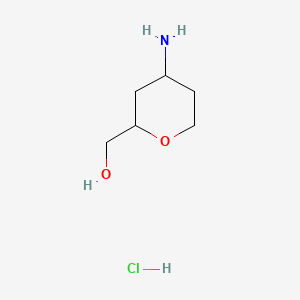
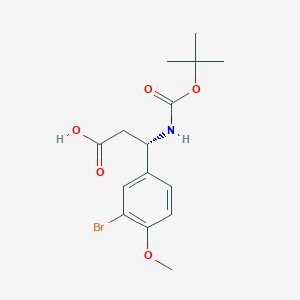
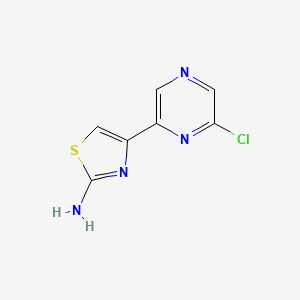
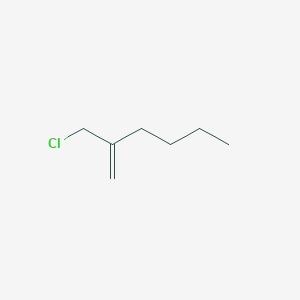
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
